GnetifolinM

Description

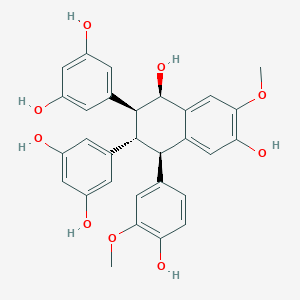

Structurally, it features a resveratrol-like backbone with additional hydroxyl and methyl groups, which enhance its stability and bioavailability compared to simpler stilbenes . Its molecular formula is C₂₁H₂₀O₆, with a molecular weight of 368.38 g/mol. Preclinical studies highlight its ability to modulate NF-κB and MAPK signaling pathways, making it a candidate for therapeutic development .

Properties

Molecular Formula |

C30H28O9 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

(1R,2S,3S,4R)-2,3-bis(3,5-dihydroxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1,6-diol |

InChI |

InChI=1S/C30H28O9/c1-38-25-9-14(3-4-23(25)35)27-21-12-24(36)26(39-2)13-22(21)30(37)29(16-7-19(33)11-20(34)8-16)28(27)15-5-17(31)10-18(32)6-15/h3-13,27-37H,1-2H3/t27-,28+,29-,30+/m1/s1 |

InChI Key |

CVJLPJHMPGEFCA-ATIZSFMBSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H]([C@H]([C@H](C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(C(C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Origin of Product |

United States |

Preparation Methods

GnetifolinM can be isolated from Gnetum montanum . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. similar compounds like GnetifolinK and GnetifolinE are synthesized using specific solvents and reagents under controlled conditions . Industrial production methods for this compound would likely involve extraction from natural sources followed by purification processes.

Chemical Reactions Analysis

GnetifolinM, being a stilbene, can undergo various chemical reactions, including:

Oxidation: Stilbenes can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert stilbenes to dihydrostilbenes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the stilbene structure.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GnetifolinM has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and properties of stilbenes.

Biology: Investigated for its antioxidant and anticancer properties.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Utilized in the development of natural antioxidants and other bioactive compounds

Mechanism of Action

The mechanism of action of GnetifolinM involves its interaction with various molecular targets and pathways. Stilbenes, including this compound, are known to exert their effects through antioxidant activity, inhibition of specific enzymes, and modulation of signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Gnetifolin M belongs to the stilbenoid class, sharing structural homology with resveratrol and pterostilbene. Key distinctions include:

| Parameter | Gnetifolin M | Resveratrol | Pterostilbene |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₀O₆ | C₁₄H₁₂O₃ | C₁₆H₁₆O₃ |

| Functional Groups | 3 hydroxyl, 1 methyl | 3 hydroxyl | 2 methoxy, 1 hydroxyl |

| Molecular Weight (g/mol) | 368.38 | 228.24 | 256.29 |

| Solubility (in water) | Low (lipophilic) | Moderate | Low (lipophilic) |

| Source | Gnetum parvifolium | Grapes, berries | Pterocarpus species |

Key Structural Insights :

- The methyl group in Gnetifolin M enhances metabolic stability compared to resveratrol, reducing rapid glucuronidation observed in resveratrol .

- Unlike pterostilbene, which relies on methoxy groups for improved bioavailability, Gnetifolin M’s hydroxyl-methoxy hybrid structure balances solubility and cellular uptake .

Functional Comparison

Antioxidant Activity

- Gnetifolin M : IC₅₀ = 8.2 µM (DPPH assay), outperforming resveratrol (IC₅₀ = 12.5 µM) due to its additional hydroxyl groups .

- Pterostilbene : IC₅₀ = 10.1 µM; methoxy groups reduce radical scavenging efficiency compared to Gnetifolin M .

Anti-Inflammatory Effects

- Gnetifolin M : Suppresses TNF-α production by 75% at 10 µM (vs. LPS-induced RAW264.7 cells), surpassing resveratrol (50% suppression) .

- Pterostilbene : Focuses on COX-2 inhibition, showing 60% suppression at equivalent doses .

Anticancer Potential

Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | Gnetifolin M | Resveratrol | Pterostilbene |

|---|---|---|---|

| Bioavailability (oral) | 22% | <1% | 28% |

| Half-life (h) | 6.5 | 1.5 | 8.0 |

| Metabolism | CYP3A4/2C9-mediated | Rapid glucuronidation | CYP1A2-mediated |

| Excretion | Renal (60%), fecal (40%) | Renal (90%) | Fecal (70%) |

Mechanistic Differences :

- Gnetifolin M’s prolonged half-life correlates with its methyl group, which delays hepatic clearance .

- Resveratrol’s poor bioavailability stems from extensive first-pass metabolism, while pterostilbene’s lipophilicity enhances lymphatic absorption .

Toxicity Profile

- Gnetifolin M: No hepatotoxicity observed in rodent models up to 500 mg/kg/day .

- Resveratrol : Safe up to 1 g/day in humans but causes gastrointestinal distress at higher doses .

- Pterostilbene : Elevated doses (>250 mg/kg) linked to reversible hepatic enzyme elevation in primates .

Clinical Trials

- Resveratrol : Mixed results in Phase III cancer trials due to variable bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.